molecular formula C20H17FN2 B14189065 3-(5-Fluoro-3,4-dimethyl-3,4-dihydroisoquinolin-1-yl)quinoline CAS No. 919786-39-3

3-(5-Fluoro-3,4-dimethyl-3,4-dihydroisoquinolin-1-yl)quinoline

Cat. No.: B14189065
CAS No.: 919786-39-3
M. Wt: 304.4 g/mol
InChI Key: INJFTAYADQUFCT-UHFFFAOYSA-N
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Description

Quinoline, 3-(5-fluoro-3,4-dihydro-3,4-dimethyl-1-isoquinolinyl)- is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicine, agriculture, and industry. This particular compound features a quinoline core substituted with a fluorinated isoquinoline moiety, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinoline, 3-(5-fluoro-3,4-dihydro-3,4-dimethyl-1-isoquinolinyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid, can be adapted to introduce the desired substituents . Another approach involves the Friedländer synthesis, where 2-aminobenzaldehyde reacts with a ketone in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and solvents are carefully selected to optimize the reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Quinoline, 3-(5-fluoro-3,4-dihydro-3,4-dimethyl-1-isoquinolinyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles like amines, thiols.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinolines.

    Substitution: Various substituted quinoline derivatives.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Quinoline, 3-(5-fluoro-3,4-dihydro-3,4-dimethyl-1-isoquinolinyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its biological activity and makes it a valuable compound for various applications .

Properties

CAS No.

919786-39-3

Molecular Formula

C20H17FN2

Molecular Weight

304.4 g/mol

IUPAC Name

5-fluoro-3,4-dimethyl-1-quinolin-3-yl-3,4-dihydroisoquinoline

InChI

InChI=1S/C20H17FN2/c1-12-13(2)23-20(16-7-5-8-17(21)19(12)16)15-10-14-6-3-4-9-18(14)22-11-15/h3-13H,1-2H3

InChI Key

INJFTAYADQUFCT-UHFFFAOYSA-N

Canonical SMILES

CC1C(N=C(C2=C1C(=CC=C2)F)C3=CC4=CC=CC=C4N=C3)C

Origin of Product

United States

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